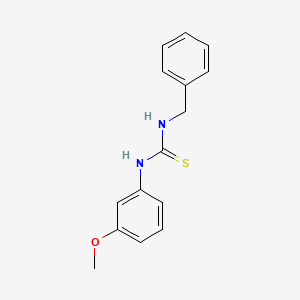

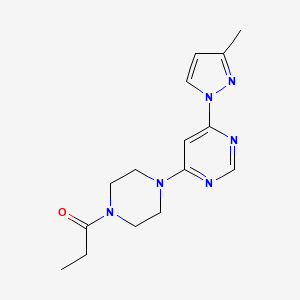

N-benzyl-N'-(3-methoxyphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N'-(3-methoxyphenyl)thiourea is a chemical compound of interest due to its diverse chemical and physical properties. It belongs to the class of thiourea derivatives, compounds known for their broad application in organic synthesis, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocyanate to form thiourea. Specific methods for synthesizing N-benzyl-N'-(3-methoxyphenyl)thiourea involve condensation reactions under controlled conditions to ensure the correct substitution pattern on the thiourea moiety (Abosadiya et al., 2019).

Molecular Structure Analysis

The molecular structure of N-benzyl-N'-(3-methoxyphenyl)thiourea derivatives has been elucidated through X-ray crystallography and spectroscopic methods. These studies reveal that the thiourea core often adopts a planar geometry, allowing for extensive hydrogen bonding and interactions within the crystal lattice (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, serving as ligands in coordination chemistry, and acting as nucleophiles in organic synthesis. The specific chemical reactivity of N-benzyl-N'-(3-methoxyphenyl)thiourea would depend on its electronic structure and the presence of substituents that can influence its reactivity patterns.

Physical Properties Analysis

The physical properties of N-benzyl-N'-(3-methoxyphenyl)thiourea, such as melting point, solubility, and crystallinity, are closely related to its molecular structure. The presence of methoxy and benzyl groups influences its solubility in organic solvents and its thermal stability.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and nucleophilicity, are determined by the thiourea moiety and the substituents attached to it. N-benzyl-N'-(3-methoxyphenyl)thiourea exhibits characteristic thiourea reactivity, including the ability to form hydrogen bonds and participate in anion binding due to the presence of the nitrogen and sulfur atoms (Jiang et al., 2010).

Aplicaciones Científicas De Investigación

Crystallographic Insights and Molecular Structure

One study focused on the crystallographic analysis of thiourea derivatives, revealing the planarity of the 3-methoxyphenyl unit and its significant dihedral angle with the thiourea unit, indicating a three-dimensional hydrogen bonding network in the crystal structure (Hyeong Choi et al., 2010). This suggests potential for designing molecular structures with specific physical properties.

Synthesis and Characterization of Benzoylthiourea Derivatives

Research into the synthesis and spectroscopic characterization (FT-IR, NMR, UV-Vis) of substituted benzoylthiourea derivatives has been conducted, highlighting the molecular structures of these compounds and their crystallization behavior. These studies provide insights into the versatile nature of thiourea derivatives for chemical synthesis and potential applications in medicinal chemistry and materials science (Hamza M. Abosadiya et al., 2019).

Biological Evaluation and Theoretical Investigations

Another significant area of research involves the synthesis of thiourea derivatives and their evaluation for biological activities, such as antioxidant properties and enzyme inhibition. Studies have combined experimental approaches with density functional theory (DFT) for optimizing molecular structures and predicting biological activity, offering a pathway for the development of new therapeutic agents (M. A. Raza et al., 2022).

Novel Antimicrobial and Anticancer Agents

Thiourea derivatives have been synthesized and evaluated for antimicrobial and anticancer activities, demonstrating their potential as bases for developing new drugs. This includes assessments of cytotoxicity against cancer cell lines, showcasing the relevance of thiourea derivatives in the search for novel therapeutic compounds (Mohammed M. Ansari et al., 2014).

Safety and Hazards

Direcciones Futuras

While specific future directions for “N-benzyl-N’-(3-methoxyphenyl)thiourea” are not available in the retrieved data, it’s worth noting that thiourea derivatives, which this compound is a part of, have been of great interest for interdisciplinary research . They compel researchers to explore new drug candidates due to their diverse therapeutic and pharmaceutical activity . This suggests that “N-benzyl-N’-(3-methoxyphenyl)thiourea” could potentially be a subject of future research in medicinal chemistry.

Propiedades

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-18-14-9-5-8-13(10-14)17-15(19)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQPHBHZJCQWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200735 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)

![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)